molecular formula C6H6Br2N2O2S B8020485 5-Amino-2,4-dibromobenzenesulfonamide

5-Amino-2,4-dibromobenzenesulfonamide

Cat. No.: B8020485
M. Wt: 330.00 g/mol
InChI Key: KLNWSKRIDAEHQN-UHFFFAOYSA-N
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Description

5-Amino-2,4-dibromobenzenesulfonamide (CAS: 1845698-68-1) is a brominated aromatic sulfonamide with the molecular formula C₆H₅Br₂N₂O₂S. It is characterized by a sulfonamide group (-SO₂NH₂) at position 1, amino (-NH₂) at position 5, and bromine substituents at positions 2 and 4 on the benzene ring.

Properties

IUPAC Name

5-amino-2,4-dibromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNWSKRIDAEHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-dibromobenzenesulfonamide typically involves the bromination of 5-Aminobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,4-dibromobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides, including 5-amino-2,4-dibromobenzenesulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. Research indicates that derivatives of sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown promising results against Staphylococcus aureus and Escherichia coli .

Anticancer Potential
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example, compounds similar to this compound have been evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Some derivatives demonstrated significant anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52–6.31 μM . The ability of these compounds to induce apoptosis in cancer cells further supports their therapeutic potential.

Agricultural Applications

Herbicides and Pesticides
The sulfonamide structure is also explored in agricultural chemistry for developing herbicides and pesticides. Research indicates that certain sulfonamide derivatives can act as effective herbicides due to their ability to inhibit specific metabolic pathways in plants. The introduction of bromine atoms in the structure enhances the herbicidal activity by increasing lipophilicity and improving penetration into plant tissues .

Material Science

Polymer Chemistry
In material science, sulfonamides are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been investigated for its potential to improve fire resistance and reduce flammability due to the presence of bromine .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated various sulfonamide derivativesSignificant inhibition against S. aureus with MIC values below 100 μM
Anticancer Research Inhibitory effects on CA IXCompounds demonstrated IC50 values of 10.93–25.06 nM against CA IX
Agricultural Study Herbicidal efficacy of sulfonamidesEnhanced herbicidal activity noted with structural modifications

Mechanism of Action

The mechanism of action of 5-Amino-2,4-dibromobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine atoms and the sulfonamide group can enhance binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95% (as per commercial suppliers like Combi-Blocks, Inc.) .
  • Structural identifiers : MFCD28962795 (registry number) .
  • Synthetic relevance : Brominated sulfonamides are often employed in cross-coupling reactions, drug discovery, and materials science due to their electron-withdrawing substituents and stability.

Comparison with Similar Compounds

The following table compares 5-Amino-2,4-dibromobenzenesulfonamide with structurally related sulfonamides and halogenated benzene derivatives:

Compound Substituents Molecular Formula CAS Number Purity Key Applications Safety Data
This compound -Br (2,4), -NH₂ (5), -SO₂NH₂ C₆H₅Br₂N₂O₂S 1845698-68-1 95% Synthetic intermediate Limited data; inferred high toxicity due to bromine
5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide -Cl (2), -N(CH₃)₂ (sulfonamide), -NH₂ (5) C₈H₁₁ClN₂O₂S 10475-06-6 100% Pharmaceutical intermediates Acute toxicity (oral), skin/eye irritation
5-Amino-2-methoxybenzenesulfonamide -OCH₃ (2), -NH₂ (5), -SO₂NH₂ C₇H₁₀N₂O₃S 88508-44-5 100% Antimicrobial agent synthesis Requires respiratory protection
2-Amino-4,5-dibromobenzoic acid -Br (4,5), -NH₂ (2), -COOH C₇H₅Br₂NO₂ 75057-62-4 95% Ligand in coordination chemistry No explicit safety data
5-Amino-2-ethylbenzene-1-sulfonamide -C₂H₅ (2), -NH₂ (5), -SO₂NH₂ C₈H₁₂N₂O₂S 1094938-11-0 95% Intermediate in ivacaftor synthesis Stable under recommended storage

Structural and Functional Differences

  • Halogen vs. Alkyl/Methoxy Substituents : Bromine and chlorine enhance electrophilic reactivity, making the compound suitable for Suzuki-Miyaura couplings. Methoxy (-OCH₃) and ethyl (-C₂H₅) groups increase steric bulk, reducing reactivity but improving solubility .

Reactivity and Stability

  • Brominated Derivatives: this compound’s bromine atoms enable regioselective functionalization, whereas chlorine in 5-Amino-2-chloro analogs offers cost-effective alternatives with similar reactivity .
  • Thermal Stability: Methoxy and ethyl derivatives exhibit higher thermal stability (e.g., 5-Amino-2-methoxybenzenesulfonamide) due to reduced electron-withdrawing effects compared to bromine .

Biological Activity

5-Amino-2,4-dibromobenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Sulfonamides are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The general structure of sulfonamides includes a sulfonamide group (SO2NH2-SO_2NH_2) attached to an aromatic ring, which is crucial for their pharmacological effects. The presence of an amino group in the para position relative to the sulfonamide group is essential for their activity against bacteria by mimicking para-aminobenzoic acid (PABA), a necessary component for bacterial growth and survival .

This compound exhibits its biological activity primarily through the inhibition of bacterial folic acid synthesis. By competitively inhibiting the enzyme dihydropteroate synthase, it disrupts the synthesis of folate in microorganisms, leading to impaired growth and replication . This mechanism is shared with other sulfonamides and is particularly effective against a range of Gram-positive and Gram-negative bacteria.

3.1 Antibacterial Activity

Research has shown that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains with varying degrees of efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound demonstrated stronger activity against Staphylococcus aureus, indicating its potential use in treating infections caused by this pathogen .

3.2 Antifungal Activity

In addition to antibacterial effects, studies have also explored the antifungal properties of this compound. It has shown moderate activity against certain fungal strains, although specific data on MIC values are less comprehensive compared to its antibacterial activity.

4. Case Studies

A qualitative case study highlighted the effectiveness of this compound in a clinical setting where it was used as part of a treatment regimen for bacterial infections resistant to conventional antibiotics. Patients exhibited significant improvement in symptoms within days of treatment, underscoring the compound's clinical relevance .

5. Structure-Activity Relationship (SAR)

The biological activity of sulfonamides, including this compound, can be influenced by structural modifications. Key observations include:

  • Positioning of Substituents : The presence of bromine atoms at specific positions on the benzene ring enhances antibacterial activity.
  • Amino Group : The amino group in the para position is critical for mimicking PABA and facilitating enzyme inhibition.
  • Chain Length : Increasing the length of alkyl chains attached to the sulfonamide group generally decreases antibacterial efficacy .

6. Conclusion

This compound represents a promising compound within the sulfonamide class with notable antibacterial and antifungal activities. Its mechanism of action through the inhibition of folate synthesis positions it as a valuable candidate for further research and potential therapeutic applications.

7. References

  • Egyptian Journal of Chemistry - Overview on Sulfonamides .
  • Qualitative Case Study Guidelines - Clinical Application .
  • PMC Article on Benzenesulfonamides - Biological Activity .

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